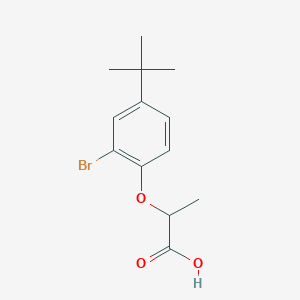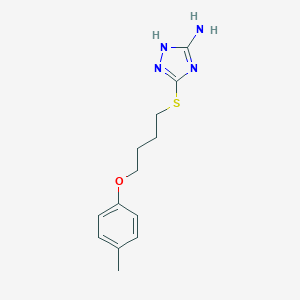![molecular formula C18H21ClN4O2S2 B254349 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its binding to the dopamine D3 receptor. This binding results in the inhibition of dopamine release, which in turn affects the reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide are still being studied. However, it has been found to have potential in the treatment of drug addiction, as well as other disorders related to reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation. However, its limitations include the need for further research to fully understand its biochemical and physiological effects.
Direcciones Futuras
For the research on 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and biochemical and physiological effects. It also has potential for the development of new treatments for drug addiction and other disorders related to reward and motivation. Additionally, it may have applications in other fields such as cancer research and immunology.
Métodos De Síntesis
The synthesis of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 2-(propylsulfanyl)pyrimidine-4-carboxylic acid with 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting intermediate is then reacted with thionyl chloride and sodium azide to yield the final product.
Aplicaciones Científicas De Investigación
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation.
Propiedades
Nombre del producto |
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide |
|---|---|
Fórmula molecular |
C18H21ClN4O2S2 |
Peso molecular |
425 g/mol |
Nombre IUPAC |
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2S2/c1-3-8-26-18-21-9-11(19)14(22-18)16(25)23-17-13(15(24)20-2)10-6-4-5-7-12(10)27-17/h9H,3-8H2,1-2H3,(H,20,24)(H,23,25) |
Clave InChI |
MLCYESFSHNNIRO-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl |
SMILES canónico |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)



![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B254294.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)